p-Menth-2-en-7-ol
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Overview
Description
p-Menth-2-en-7-ol: is a monoterpene alcohol with the molecular formula C10H18O and a molecular weight of 154.2493 g/mol . It is a naturally occurring compound found in essential oils and is known for its pleasant aroma. The compound exists in both cis and trans isomeric forms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Menth-2-en-7-ol can be achieved through various methods. One common approach involves the hydrogenation of p-Menth-2-en-7-one using a suitable catalyst under controlled conditions . Another method includes the reduction of p-Menth-2-en-7-al using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from plants like Mentha species. The essential oils are then subjected to fractional distillation to isolate this compound . Steam distillation and solid-phase microextraction are also employed in the industrial extraction process .
Chemical Reactions Analysis
Types of Reactions: p-Menth-2-en-7-ol undergoes various chemical reactions, including:
Reduction: Reduction of p-Menth-2-en-7-one can yield this compound using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions can occur, where this compound reacts with halogens like chlorine or bromine to form halogenated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed:
Oxidation: p-Menth-2-en-7-one.
Reduction: this compound.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: p-Menth-2-en-7-ol is used as a precursor in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and stereochemistry .
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological research for studying its effects on microorganisms .
Medicine: this compound is investigated for its potential therapeutic properties, including its use in formulations for treating infections and inflammation .
Industry: In the industrial sector, this compound is used in the
Properties
CAS No. |
72687-68-4 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(4-propan-2-ylcyclohex-2-en-1-yl)methanol |
InChI |
InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,8-11H,4,6-7H2,1-2H3 |
InChI Key |
JWRJGMUBDGIGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(C=C1)CO |
Origin of Product |
United States |
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